

# 4-Iodoisoquinolin-1-amine synthesis protocol

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## Compound of Interest

Compound Name: 4-Iodoisoquinolin-1-amine

Cat. No.: B1300164

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## An In-depth Technical Guide to the Synthesis of 4-Iodoisoquinolin-1-amine

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of **4-iodoisoquinolin-1-amine**, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing with the commercially available starting material, isoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, quantitative data, and visualizations of the synthetic pathway.

## Overall Synthetic Pathway

The synthesis of **4-iodoisoquinolin-1-amine** is achieved through two key transformations:

- **Synthesis of Isoquinolin-1-amine:** This step involves the formation of 1-nitroisoquinoline from isoquinoline, followed by the reduction of the nitro group to the primary amine.
- **Regioselective Iodination:** The subsequent step is the selective iodination of isoquinolin-1-amine at the C4 position to yield the final product.

## Step 1: Synthesis of Isoquinolin-1-amine

This initial step is carried out in two stages as outlined in the literature.<sup>[1]</sup>

### Step 1a: Synthesis of 1-Nitroisoquinoline

The synthesis begins with the nucleophilic substitution of isoquinoline using nitroso anions to form 1-nitroisoquinoline.<sup>[1]</sup>

## Step 1b: Reduction of 1-Nitroisoquinoline to Isoquinolin-1-amine

The intermediate, 1-nitroisoquinoline, is then reduced via catalytic hydrogenation to yield isoquinolin-1-amine.<sup>[1]</sup>

Quantitative Data for the Reduction of 1-Nitroisoquinoline<sup>[1]</sup>

Parameter	Value
Starting Material	1-Nitroisoquinoline
Reagents	Raney Nickel, Hydrogen Gas
Solvent	Methanol
Temperature	55 °C
Pressure	2 MPa
Yield	85%

Experimental Protocol for the Reduction of 1-Nitroisoquinoline<sup>[1]</sup>

- Dissolve 8.7 g (0.05 mol) of 1-nitroisoquinoline in 100 ml of methanol in a high-pressure autoclave.
- Add 1 g of freshly prepared Raney Nickel to the solution.
- Seal the autoclave and heat to a constant temperature of 55 °C.
- Introduce hydrogen gas to a pressure of 2 MPa.
- Maintain the reaction at a constant temperature and pressure until hydrogen absorption ceases.
- After the reaction is complete, cool the autoclave and filter the mixture to remove the catalyst.
- Evaporate the solvent from the filtrate under reduced pressure.

- Recrystallize the resulting solid from benzene to obtain 6.0 g of pure isoquinolin-1-amine.

## Step 2: Regioselective C4-Iodination of Isoquinolin-1-amine

The final step involves the regioselective iodination of isoquinolin-1-amine at the C4 position. This proposed protocol is adapted from a method developed for the C4-iodination of isoquinolin-1(2H)-ones.<sup>[2]</sup>

### Quantitative Data for the Proposed C4-Iodination

Parameter	Proposed Value
Starting Material	Isoquinolin-1-amine
Reagents	N-Iodosuccinimide (NIS), p-Toluenesulfonic acid (p-TsOH)
Solvent	Dichloromethane (DCM)
Temperature	Room Temperature
Reaction Time	12-24 hours
Estimated Yield	60-75%

### Proposed Experimental Protocol for the C4-Iodination of Isoquinolin-1-amine

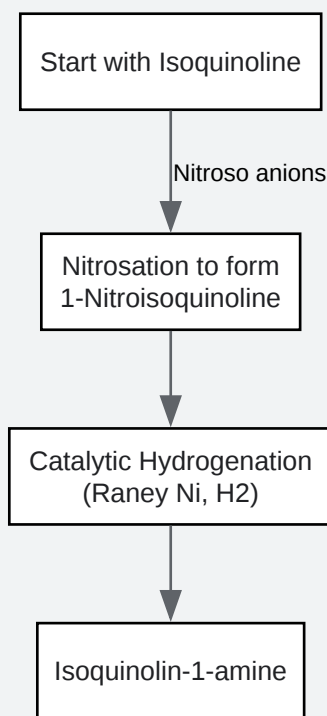
- To a solution of isoquinolin-1-amine (1.0 mmol) in dichloromethane (10 mL), add N-iodosuccinimide (1.2 mmol) and p-toluenesulfonic acid (0.2 mmol).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.

- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **4-iodoisoquinolin-1-amine**.

## Visualizations

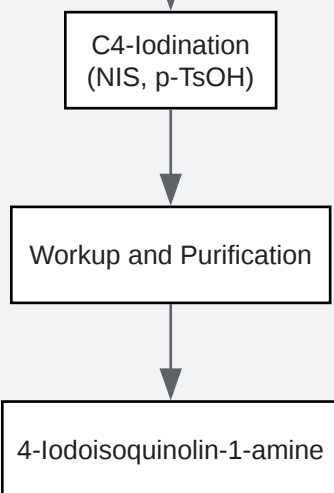
## Overall Experimental Workflow

## Step 1: Synthesis of Isoquinolin-1-amine



Transfer

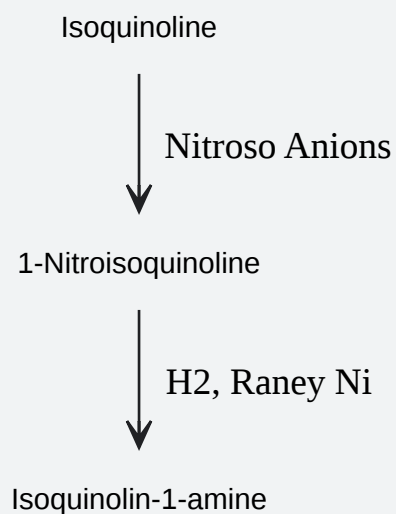
## Step 2: Regioselective Iodination

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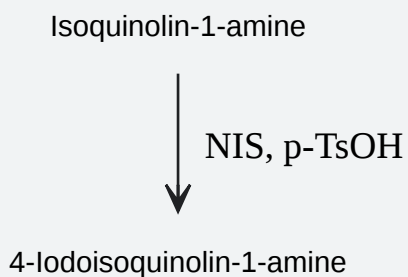
Caption: Experimental workflow for the synthesis of **4-iodoisoquinolin-1-amine**.

## Chemical Reaction Pathway

### Step 1: Synthesis of Isoquinolin-1-amine



### Step 2: Regioselective Iodination



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Caption: Reaction scheme for the synthesis of **4-iodoisoquinolin-1-amine**.

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## References

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- 2. p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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